molecular formula C15H12F2O3 B6375040 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95% CAS No. 1261962-99-5

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%

Cat. No. B6375040
CAS RN: 1261962-99-5
M. Wt: 278.25 g/mol
InChI Key: MJTLVNGQLSTEJB-UHFFFAOYSA-N
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Description

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol (95%) is an organic compound that is widely used in scientific research and laboratory experiments. It is a member of the class of compounds known as organofluorine compounds, which contain both carbon and fluorine atoms. The compound is a white to yellowish-white solid that is soluble in water, alcohols, and many organic solvents. It has a melting point of 68-71°C and a boiling point of 274-276°C.

Scientific Research Applications

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol (95%) is used in a variety of scientific research applications. It is used as a starting material in the synthesis of various compounds, such as fluorinated phenols and amines. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. Additionally, it is used in the synthesis of polymers and surfactants.

Mechanism of Action

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol (95%) is an intermediate in the synthesis of various compounds. It is used as a starting material for the synthesis of fluorinated phenols and amines. In the presence of a base, such as triethylamine, it reacts with ethyl chloroformate to form 4-fluoro-3-chlorophenol and ethyl 4-fluorophenyl carbonate. The reaction is reversible, and the product is isolated by distillation.
Biochemical and Physiological Effects
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol (95%) is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of various compounds, such as pharmaceuticals and polymers, which may have biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol (95%) is a useful compound for laboratory experiments. It is a white to yellowish-white solid that is soluble in water, alcohols, and many organic solvents, making it easy to work with. Additionally, it has a relatively low melting point, making it easy to purify. However, it is also a very reactive compound and can react with other compounds in the presence of a base, making it difficult to work with in some circumstances.

Future Directions

The use of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol (95%) in scientific research and laboratory experiments is likely to increase in the future. It is a useful starting material in the synthesis of various compounds, such as fluorinated phenols and amines. Additionally, it could be used in the synthesis of new pharmaceuticals, polymers, and surfactants. It could also be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy. Finally, it could be used as a starting material in the development of new catalysts and catalytic processes.

Synthesis Methods

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol (95%) can be synthesized from 4-fluorophenol and ethyl chloroformate in the presence of a base, such as triethylamine. The reaction is conducted in an inert atmosphere, such as nitrogen or argon. The reaction is typically carried out at room temperature, although higher temperatures can be used to increase the reaction rate. The reaction mixture is then heated to reflux and the product is isolated by distillation.

properties

IUPAC Name

ethyl 2-fluoro-4-(2-fluoro-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-2-20-15(19)12-5-3-9(7-13(12)16)11-6-4-10(18)8-14(11)17/h3-8,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTLVNGQLSTEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684540
Record name Ethyl 2',3-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261962-99-5
Record name Ethyl 2',3-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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